molecular formula C9H13NS B13311354 3-(Thiophen-3-yl)piperidine

3-(Thiophen-3-yl)piperidine

Cat. No.: B13311354
M. Wt: 167.27 g/mol
InChI Key: UREQZWMDVYHYBE-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where a thiophene halide reacts with piperidine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidines and thiophenes .

Scientific Research Applications

3-(Thiophen-3-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-yl)piperidine is unique due to the specific substitution pattern that combines the properties of both thiophene and piperidine. This combination enhances its potential biological activities and makes it a versatile building block for the synthesis of various pharmacologically active compounds .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-thiophen-3-ylpiperidine

InChI

InChI=1S/C9H13NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2

InChI Key

UREQZWMDVYHYBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CSC=C2

Origin of Product

United States

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